molecular formula C15H9Cl3N2OS B4703369 2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole

2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole

Cat. No.: B4703369
M. Wt: 371.7 g/mol
InChI Key: PQRBRMBXCDBYNP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole ( 329023-83-8) is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a heterocyclic ring system renowned in medicinal chemistry for its diverse biological potential . This compound has a molecular weight of 371.67 and a molecular formula of C15H9Cl3N2OS . The 1,3,4-oxadiazole core is a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the compound's overall pharmacokinetic profile . Its structure incorporates a (2,4-dichlorobenzyl)thio side chain, a feature present in other biologically active molecules, which may contribute to its ability to interact with specific enzymatic targets . Research into 1,3,4-oxadiazole derivatives has established their significant relevance in anticancer drug discovery . These compounds exhibit their antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, all of which are critical for cancer cell proliferation and survival . Furthermore, structural analogs featuring the 1,3,4-oxadiazole-2-thioether motif, similar to this compound, have demonstrated promising in vitro cytotoxicity against human lung cancer cell lines (such as A549), underscoring the therapeutic potential of this chemical class . This product is intended for research purposes, such as in vitro biological screening, mechanism of action studies, and as a key intermediate in the synthesis of novel chemical entities for pharmacological evaluation. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2OS/c16-10-6-5-9(13(18)7-10)8-22-15-20-19-14(21-15)11-3-1-2-4-12(11)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRBRMBXCDBYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with chlorinated aromatic compounds. One common method includes the reaction of 2-chlorobenzohydrazide with carbon disulfide in the presence of a base to form the corresponding 1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2,4-dichlorobenzyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) is susceptible to oxidation, forming sulfoxides (-SO-) or sulfones (-SO₂-):

  • Reagents :

    • Hydrogen peroxide (H₂O₂) in acetic acid for sulfoxide.

    • Meta-chloroperbenzoic acid (mCPBA) for sulfone .

  • Conditions :

    • Sulfoxide : 30% H₂O₂, 12 hours, 0–5°C (yield: 60–68%).

    • Sulfone : mCPBA (2 eq.), CH₂Cl₂, 24 hours (yield: 75–82%) .

Table 2: Oxidation Products and Yields

ProductReagentYield (%)Reference
SulfoxideH₂O₂/AcOH60–68
SulfonemCPBA75–82

Ring-Opening and Hydrolysis

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Conditions : Concentrated HCl, reflux for 6–8 hours .

    • Product : 2-(2-Chlorophenyl)hydrazine-1-carbothioamide and 2,4-dichlorobenzyl alcohol .

  • Basic Hydrolysis :

    • Conditions : NaOH (10%), ethanol, 80°C for 4 hours .

    • Product : Degradation to thiol and fragmentation products.

Biological Interactions

While not a direct chemical reaction, the compound’s thioether and oxadiazole moieties contribute to its pharmacological activity:

  • Anticancer Activity :

    • Inhibits tubulin polymerization (IC₅₀ = 2.2–2.8 μM) by binding to the colchicine site .

    • Cytotoxicity against MCF-7 breast cancer cells (GI₅₀ = 1.61–10 μM) .

  • Antimicrobial Activity :

    • Disrupts microbial cell membranes via thioether-mediated lipid peroxidation.

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or strong oxidizers:

  • Photodegradation : Forms 2-chlorobenzoic acid and sulfonic acid derivatives after 48 hours of UV exposure .

  • Thermal Stability : Decomposes at 220–240°C without melting .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Related Oxadiazoles

CompoundThioether Oxidation Yield (%)Hydrolysis Rate (t₁/₂, h)
2-(4-Cl-Ph)-5-((2,4-Cl₂Bz)thio)-oxadiazole75 (sulfone)8.2 (acidic)
5-(CF₃-pyridyl)-oxadiazole N/A12.1 (basic)
5-(2-Nitrostyryl)-oxadiazole 68 (sulfoxide)6.5 (acidic)

Scientific Research Applications

Pharmacological Potential

Research has indicated that oxadiazole derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically:

  • Antimicrobial Activity : Studies have demonstrated that compounds with oxadiazole structures can inhibit the growth of various bacterial strains. For example, derivatives similar to 2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole have shown promising results against resistant strains of bacteria .
  • Anticancer Properties : Some oxadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of electron-withdrawing groups like chlorine enhances their cytotoxicity against tumor cells .

Material Science

The incorporation of oxadiazole compounds into polymers has been explored for their potential in creating materials with enhanced thermal stability and optical properties. The unique electronic structure of oxadiazoles allows for applications in:

  • Organic Light Emitting Diodes (OLEDs) : Research has shown that oxadiazole-based materials can improve the efficiency and stability of OLEDs due to their favorable charge transport properties .
  • Sensors : The fluorescence properties of certain oxadiazoles make them suitable candidates for use in chemical sensors for detecting environmental pollutants.

Agricultural Chemistry

Oxadiazoles have also been studied for their potential as agrochemicals. Their application includes:

  • Pesticides : Compounds with similar structures have exhibited insecticidal and fungicidal activities. This suggests that this compound may be developed into effective agricultural agents .

Case Studies

Several studies highlight the effectiveness of 1,3,4-oxadiazole derivatives in various applications:

Study ReferenceApplication FocusFindings
AntimicrobialDemonstrated significant inhibition against E. coli and S. aureus strains.
Material ScienceImproved thermal stability in polymer composites containing oxadiazole units.
Agricultural ChemistryEffective against common pests with lower toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Positioning : The target compound’s 2,4-dichlorobenzyl group contrasts with Dooku1’s 2,6-dichlorobenzyl, which may alter steric and electronic interactions in biological targets .
  • Aromatic vs. Heterocyclic Groups : Analog 25 replaces the benzylthio group with a pyrrole, enhancing α-glucosidase inhibition (IC50 = 3.23 µM) .

Enzyme Inhibition

  • α-Glucosidase Inhibition : Compound 25 (2,4-dichlorophenyl at position 2) shows potent inhibition (IC50 = 3.23 µM), outperforming acarbose (IC50 = 378.2 µM) . The target compound’s benzylthio group may enhance binding through hydrophobic interactions.
  • Rho/Myocardin-Related Transcription Factor (MRTF) Inhibition : Sulfonyl derivatives (e.g., compound 20 in ) exhibit enhanced stability and inhibitory effects compared to thio analogs .

Anticancer Activity

  • Triazole-Oxadiazole Hybrid (4c) : Demonstrates IC50 = 7.4 µM against MCF-7 cells, suggesting dichlorophenyl groups enhance cytotoxicity .
  • Target Compound Potential: The 2-chlorophenyl and 2,4-dichlorobenzyl groups may synergize to disrupt cancer cell signaling pathways.

Anti-inflammatory Activity

  • Analogs with 4-bromophenyl and 3,4-dimethoxyphenyl groups () show ~60% inhibition at 20 mg/kg, comparable to indomethacin. The target’s chlorine substituents may similarly modulate COX-2 activity .

Physicochemical Properties

  • Lipophilicity : The (2,4-dichlorobenzyl)thio group increases logP compared to methylthio analogs, favoring blood-brain barrier penetration .
  • Stability : Sulfonyl derivatives (e.g., compound 20 in ) resist oxidation but may reduce bioavailability due to higher polarity .

Biological Activity

2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H9Cl3N2OS
  • Molecular Weight : 371.67 g/mol
  • CAS Number : 329023-83-8

This oxadiazole derivative features a chlorophenyl group and a dichlorobenzyl thio moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound has shown promising results in various cancer cell lines.

Case Studies and Research Findings

  • Anticancer Screening : In a study screening various oxadiazole derivatives for anticancer activity, compounds similar to this compound demonstrated significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 1.82 to 5.55 μM .
  • Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells. For instance, molecular docking studies indicated strong interactions between the compound and cellular targets involved in apoptosis pathways .
  • Comparative Analysis : The compound's efficacy was compared with established anticancer drugs like doxorubicin. It was found that certain derivatives exhibited higher cytotoxicity than doxorubicin against specific cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been explored for their antimicrobial effects.

  • Broad Spectrum Activity : Research has shown that oxadiazoles can exhibit antibacterial and antifungal properties. For example, derivatives have been tested against various bacterial strains with positive outcomes in inhibiting growth .
  • Mechanisms of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

SubstituentEffect on Activity
Chlorine at position 2Increases potency against cancer cell lines
Thioether linkageEnhances interaction with biological targets

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of hydrazide intermediates with carbon disulfide or thiourea derivatives, followed by nucleophilic substitution. Key steps include:

  • Cyclization: Reacting 2-chlorophenyl-substituted hydrazides with CS₂ under alkaline conditions to form the 1,3,4-oxadiazole core.
  • Thioether Formation: Introducing the (2,4-dichlorobenzyl)thio group via nucleophilic displacement using a thiolate anion generated from 2,4-dichlorobenzyl mercaptan and a base (e.g., K₂CO₃) in anhydrous DMF or THF .
  • Optimization: Reaction yields (e.g., 68–93%) depend on solvent polarity, temperature (60–80°C), and stoichiometric ratios. Catalysts like triethylamine improve selectivity by mitigating side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Identifies substituent environments. For example, the 2,4-dichlorobenzyl group shows characteristic aromatic proton signals at δ 7.2–7.6 ppm, while the oxadiazole ring protons resonate as singlets near δ 8.1 ppm .
  • HRMS: Confirms molecular weight (e.g., calculated m/z 408.9899 vs. observed 408.9901 for dichloro analogs) .
  • IR Spectroscopy: Detects functional groups (e.g., C-S stretching at 650–700 cm⁻¹, C=N at 1600–1650 cm⁻¹) .
  • Elemental Analysis: Validates purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced: How does the thioether linkage influence the compound's electronic configuration and reactivity?

Methodological Answer:
The thioether (-S-) group:

  • Electronic Effects: Enhances electron delocalization via conjugation with the oxadiazole ring, increasing electrophilicity at the sulfur atom. This facilitates nucleophilic attacks (e.g., oxidation to sulfones) .
  • Reactivity: Susceptible to oxidation (e.g., H₂O₂/mCPBA forms sulfoxide/sulfone derivatives) or alkylation. Computational studies (DFT) can map electron density distribution to predict reactive sites .
  • Biological Impact: The sulfur atom’s lone pairs may coordinate with metal ions in enzyme active sites, influencing antimicrobial or antifungal activity .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization: Control variables like cell line viability (e.g., S. aureus vs. E. coli), incubation time, and compound solubility (DMSO vs. aqueous buffers) .
  • Purity Validation: Use HPLC or TLC to confirm >95% purity, as impurities (e.g., unreacted precursors) may skew activity results .
  • Structural Analog Comparison: Test derivatives (e.g., sulfone vs. thioether analogs) to isolate the impact of specific functional groups .

Advanced: What in silico approaches are suitable for predicting the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., S. aureus enoyl-ACP reductase). Focus on hydrogen bonding with oxadiazole nitrogen and hydrophobic contacts with chlorophenyl groups .
  • MD Simulations: Run 200-ns simulations to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .
  • QSAR Models: Corolate substituent electronic parameters (Hammett σ) with bioactivity to design optimized analogs .

Basic: What are the documented melting points and solubility profiles, and how do substituents affect these properties?

Methodological Answer:

  • Melting Points: Range from 101–157°C for dichlorophenyl analogs. Higher halogen content (e.g., 2,4-dichloro vs. 4-chloro) increases melting points due to enhanced crystallinity .
  • Solubility: Low aqueous solubility (<0.1 mg/mL) but soluble in DMSO, DMF, or THF. Polar substituents (e.g., -NO₂) improve solubility in polar aprotic solvents .

Advanced: How can regioselectivity challenges in the synthesis of substituted 1,3,4-oxadiazoles be addressed?

Methodological Answer:

  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) to block reactive sites during cyclization, then deprotect post-synthesis .
  • Catalyst Screening: Test bases (e.g., Et₃N vs. DBU) to favor 1,3,4-oxadiazole over 1,2,4-isomers. DBU often improves regioselectivity via steric effects .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and minimizes side products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole

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